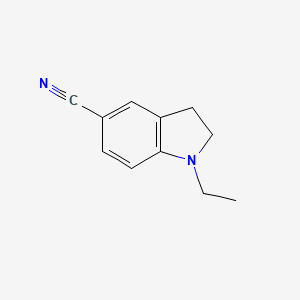![molecular formula C18H30O7 B14370414 7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol CAS No. 91472-18-3](/img/structure/B14370414.png)
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol is a complex organic compound characterized by its unique structure, which includes a benzyloxy group and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol typically involves multi-step organic reactions. One common method includes the reaction of a benzyloxy-containing precursor with a polyether chain under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can facilitate binding to specific sites, while the polyether chain can enhance solubility and stability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Benzyloxy-2-methyl-3-phenoxy-chromen-4-one: Another benzyloxy-containing compound with different structural features and applications.
Benzyloxyethanol: A simpler compound with a benzyloxy group, used in various chemical reactions and applications.
Uniqueness
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol is unique due to its combination of a benzyloxy group and a polyether chain, which imparts specific chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry.
Properties
CAS No. |
91472-18-3 |
|---|---|
Molecular Formula |
C18H30O7 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]-3-phenylmethoxypropoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H30O7/c19-6-8-21-10-11-23-15-18(25-13-12-22-9-7-20)16-24-14-17-4-2-1-3-5-17/h1-5,18-20H,6-16H2 |
InChI Key |
NZOWIZJBHDPJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COCCOCCO)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)
![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
![Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate](/img/structure/B14370359.png)
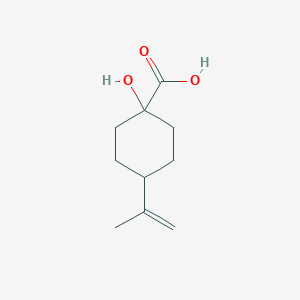
![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)
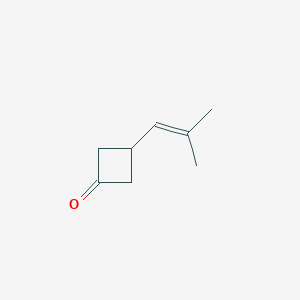
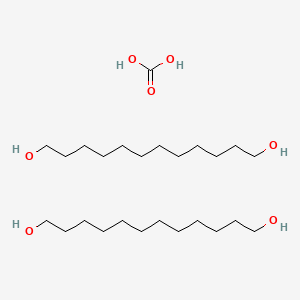
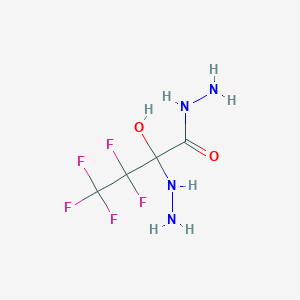
![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)
![Bicyclo[2.2.2]oct-2-ene-1-carbonitrile](/img/structure/B14370402.png)

